molecular formula C14H13N5O4 B2824316 Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 361480-97-9

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2824316
CAS No.: 361480-97-9
M. Wt: 315.289
InChI Key: KJPOGPCSTDHUAT-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core. Key structural attributes include:

  • Triazolo[1,5-a]pyrimidine backbone: Provides a rigid, planar structure conducive to intermolecular interactions.
  • Methyl ester at position 6: Modifies solubility and serves as a functional handle for derivatization.
  • Methyl group at position 5: Influences steric and electronic properties.

Properties

IUPAC Name

methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-8-11(13(20)23-2)12(18-14(17-8)15-7-16-18)9-3-5-10(6-4-9)19(21)22/h3-7,12H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPOGPCSTDHUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under specific conditions to ensure regioselectivity and high yield. The process may involve the use of catalysts and solvents to facilitate the reaction and improve the efficiency of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the para position of the phenyl ring undergoes reduction to form an amino derivative. This reaction is critical for modifying the compound's electronic properties and enhancing biological interactions.

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C for 4–6 hours .

  • Sodium dithionite (Na₂S₂O₄) in aqueous ethanol under reflux.

Product :
Methyl 5-methyl-7-(4-aminophenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate.

Reaction ParameterValueSource
Yield (H₂/Pd/C)85–90%
Yield (Na₂S₂O₄)70–75%

Nucleophilic Substitution at the Ester Group

The methyl ester moiety participates in nucleophilic substitution, enabling conversion to amides or carboxylic acids.

Reagents/Conditions :

  • Amidation : Reaction with primary amines (e.g., methylamine, aniline) in tetrahydrofuran (THF) at 60°C for 12 hours .

  • Hydrolysis : 2M NaOH in methanol/water (1:1) under reflux for 8 hours .

Products :

  • Amide derivatives (e.g., 5-methyl-7-(4-nitrophenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamide).

  • Carboxylic acid derivative (5-methyl-7-(4-nitrophenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylic acid).

Reaction TypeYieldConditionsSource
Amidation80–85%THF, 60°C, 12 h
Hydrolysis90–92%NaOH, reflux, 8 h

Cyclocondensation for Core Modification

The triazolopyrimidine core undergoes cyclocondensation with hydrazonoyl halides to form extended heterocyclic systems.

Reagents/Conditions :

  • Hydrazonoyl halides (e.g., N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride) in 1,4-dioxane under reflux for 20–24 hours .

  • Microwave-assisted synthesis at 180°C for 30 minutes .

Product :
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro- triazolo[4,3-a]pyrimidine-6-carboxylate .

MethodYieldTimeSource
Conventional reflux77%20 h
Microwave-assisted89%0.5 h

Oxidation of the Dihydropyrimidine Ring

The dihydropyrimidine ring is selectively oxidized to form aromatic pyrimidine derivatives.

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in acetic acid at 80°C for 6 hours.

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature for 12 hours.

Product :
Methyl 5-methyl-7-(4-nitrophenyl)- triazolo[1,5-a]pyrimidine-6-carboxylate.

Oxidizing AgentYieldConditionsSource
KMnO₄65–70%Acetic acid, 80°C
DDQ75–80%DCM, RT

Functionalization via Cross-Coupling Reactions

The nitro group facilitates palladium-catalyzed cross-coupling reactions for introducing aryl or alkyl substituents.

Reagents/Conditions :

  • Suzuki coupling: 4-Methoxyphenylboronic acid with Pd(PPh₃)₄ in dioxane/H₂O at 100°C for 12 hours .

  • Sonogashira coupling: 4-Ethynylanisole with PdCl₂(PPh₃)₂ and CuI in THF at 60°C for 8 hours .

Products :

  • Biaryl derivatives (e.g., methyl 5-methyl-7-(4-methoxybiphenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate).

  • Alkynylated analogs .

Reaction TypeYieldCatalyst SystemSource
Suzuki coupling88%Pd(PPh₃)₄
Sonogashira coupling61%PdCl₂(PPh₃)₂/CuI

Key Mechanistic Insights

  • Nitro Reduction : Proceeds via a catalytic hydrogenation mechanism, where Pd/C facilitates H₂ dissociation and nitro group adsorption .

  • Ester Hydrolysis : Follows a base-mediated nucleophilic acyl substitution pathway .

  • Microwave Synthesis : Accelerates cyclocondensation via dielectric heating, reducing reaction time by 40-fold compared to conventional methods .

This compound’s versatility in reactions underscores its utility in medicinal chemistry for generating bioactive analogs, particularly in anticancer and enzyme inhibition studies .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their impacts:

Compound Name Substituents (Positions) Key Features Reference
Ethyl 5-amino-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-NH₂, 6-COOEt, 7-(4-NO₂Ph) Amino group enhances hydrogen bonding; ethyl ester improves lipophilicity.
5-Methyl-2-methylthio-6-nitro-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine 2-SCH₃, 5-CH₃, 6-NO₂, 7-Ph Methylthio group increases steric bulk; nitro group stabilizes the ring.
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 7-(4-MeOPh), 5-(4-MePh) Electron-donating methoxy group alters electronic properties.

Key Observations :

  • Electron-withdrawing vs. donating groups : The 4-nitrophenyl group (target compound) enhances electrophilicity compared to methoxyphenyl (electron-donating) in .
  • Functional group variations: Amino (NH₂) and methylthio (SCH₃) groups in analogs influence solubility and reactivity.
Multicomponent Reactions (MCRs)
  • Target compound: Likely synthesized via MCRs involving aldehydes, aminotriazoles, and nitroketenes, similar to methods in .
  • Analog synthesis: Ethyl 5-amino-7-(4-nitrophenyl) derivatives were prepared using 4,4’-trimethylenedipiperidine (TMDP) as a green additive, achieving high yields (65–85%) in water/ethanol .
Catalyst and Solvent Systems
  • TMDP: A non-toxic, recyclable catalyst used in for triazolo-pyrimidines, contrasting with BF3·OEt2–n-butanol in .
  • Drawbacks : Piperidine-based methods (e.g., ) face safety and regulatory challenges due to toxicity and flammability.

Physical and Chemical Properties

Property Target Compound (Predicted) Ethyl 5-amino-7-(4-NO₂Ph) 5-Methyl-2-SCH₃-6-NO₂-7-Ph
Melting Point (°C) Not reported Not reported 273–276
Solubility Moderate in polar aprotic solvents Soluble in DMSO, ethanol/water Poor in water, soluble in DMF
Spectral Data (¹H NMR) δ ~2.42 (CH₃), 7.2–8.1 (Ar-H) δ 8.10 (d, Ar-H), 5.99 (s, H-7) δ 2.42 (S-CH₃), 7.27–7.38 (Ph)

Notes:

  • The nitro group in the target compound likely contributes to high thermal stability, as seen in .
  • Methyl ester at position 6 may lower melting points compared to ethyl esters in .

Biological Activity

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C13H12N4O3
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 303994-49-2

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of ERK Signaling Pathway : Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class can significantly inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, which are critical for cell proliferation and survival. The compound has been shown to induce apoptosis in cancer cells by promoting G2/M phase arrest and regulating apoptosis-related proteins .
  • Antiviral Activity : Compounds similar to this compound have demonstrated antiviral properties against various viruses by inhibiting viral RNA polymerase activity. The mechanism involves disrupting the PA-PB1 complex formation essential for viral replication .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant antiproliferative activity with an IC50 value of approximately 3.91 μM.
  • HCT-116 (Colorectal Cancer) : The compound showed effective inhibition with an IC50 value of 0.53 μM.

These results suggest that this compound could be a promising candidate for further development as an anticancer agent .

Antibacterial and Antiviral Activity

The compound's antibacterial and antiviral activities have also been explored:

  • Antibacterial : Preliminary studies indicate that derivatives from the same class exhibit activity against various bacterial strains.
  • Antiviral : It has shown potential against influenza virus by inhibiting replication at non-toxic concentrations .

Study on ERK Pathway Inhibition

A study published in Molecules highlighted the role of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in inhibiting the ERK pathway. The most active compound from this series was shown to effectively induce apoptosis in MGC-803 cells through the modulation of cell cycle-related proteins .

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of this compound has revealed insights into its structure-activity relationship (SAR). Modifications at specific positions on the triazole ring significantly affect its biological activity. For instance:

PositionModificationEffect on Activity
C-5Methyl groupEnhanced potency against cancer cells
C-7Nitrophenyl groupImproved interaction with target proteins

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do solvent/catalyst choices impact yield and purity?

Methodological Answer:
The synthesis can be optimized using multicomponent reactions (MCRs) under green chemistry principles. For example, a one-pot reaction involving 3-amino-1,2,4-triazole, substituted aldehydes, and ethyl cyanoacetate derivatives can yield triazolo-pyrimidine scaffolds. Key catalysts include 4,4’-trimethylenedipiperidine (TMDP) , which acts as a dual solvent-catalyst in molten states (65°C) or in ethanol/water (1:1 v/v) at reflux. TMDP enhances regioselectivity and reduces side reactions due to its Lewis basicity and hydrogen-bonding acceptor-donor properties. Yields exceeding 90% are achievable with TMDP, which is recyclable without significant activity loss .

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